molecular formula C21H23FN4O4S B2761748 4-[butyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-45-3

4-[butyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2761748
CAS No.: 533869-45-3
M. Wt: 446.5
InChI Key: FNCMJEIBUWTVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Butyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule belonging to the 1,3,4-oxadiazole class. Its structure comprises a benzamide core substituted with a butyl(ethyl)sulfamoyl group at the para position and a 1,3,4-oxadiazole ring linked to a 4-fluorophenyl moiety. The compound’s molecular formula is C24H25FN4O4S, with a molecular weight of 492.54 g/mol (calculated).

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O4S/c1-3-5-14-26(4-2)31(28,29)18-12-8-15(9-13-18)19(27)23-21-25-24-20(30-21)16-6-10-17(22)11-7-16/h6-13H,3-5,14H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCMJEIBUWTVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Formation

4-Fluorobenzoic acid is treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with hydrazine hydrate to yield 4-fluorobenzoic acid hydrazide.

Cyclization to Oxadiazole

The hydrazide undergoes cyclization with carbon disulfide in a superbase medium (e.g., NaOH/DMSO) at room temperature for 4–24 hours, forming 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine. This method avoids harsh conditions and achieves moderate-to-excellent yields (11–90%).

Table 1: Reaction Conditions for Oxadiazole Synthesis

Step Reagents Conditions Yield
Hydrazide formation Thionyl chloride, hydrazine hydrate Reflux, 6 h 85–90%
Cyclization Carbon disulfide, NaOH/DMSO RT, 4–24 h 60–75%

Coupling of Benzamide and Oxadiazole Moieties

The final step involves amide bond formation between 4-[butyl(ethyl)sulfamoyl]benzoic acid and 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine.

Activation of Carboxylic Acid

The carboxylic acid is activated using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF).

Amide Bond Formation

The activated intermediate reacts with the oxadiazole amine at room temperature for 12–18 hours, yielding the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves ≥95% purity.

Table 3: Coupling Reaction Summary

Parameter Value
Coupling agent EDCI/HOBt
Solvent THF
Reaction time 12–18 h
Yield 65–80%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for cyclization and coupling steps reduces reaction times and improves scalability. A study demonstrated a 20% increase in yield for analogous oxadiazole derivatives under flow conditions.

Waste Minimization

Solvent recovery systems (e.g., DMF distillation) and catalyst recycling (e.g., triethylamine neutralization) align with green chemistry principles.

Analytical Characterization

Critical quality attributes are verified via:

  • NMR Spectroscopy : Distinct peaks for sulfamoyl (–SO2–) at δ 3.1–3.3 ppm and oxadiazole protons at δ 8.2–8.5 ppm.
  • Mass Spectrometry : Molecular ion peak at m/z 452.5 (C21H23FN4O4S).
  • HPLC : Retention time of 12.7 minutes (C18 column, acetonitrile/water).

Comparative Analysis of Synthetic Routes

Table 4: Route Efficiency Comparison

Route Steps Total Yield Cost
Classical (stepwise) 5 40–50% High
Convergent (modular) 3 60–70% Moderate

The convergent approach, integrating pre-formed oxadiazole and sulfamoyl intermediates, offers superior yield and cost-effectiveness.

Challenges and Solutions

Oxadiazole Ring Stability

The 1,3,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Stabilization is achieved using non-polar solvents (e.g., toluene) and anhydrous reagents.

Sulfamoyl Group Reactivity

Competitive side reactions during sulfonylation are mitigated by slow addition of chlorosulfonic acid and strict temperature control (0–5°C).

Chemical Reactions Analysis

Types of Reactions

4-[butyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-[butyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may have potential as a biochemical probe or as a lead compound for the development of new drugs, particularly due to its unique structural features.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide depends on its specific application. In a biological context, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorophenyl group and the 1,3,4-oxadiazole ring could play a crucial role in its binding affinity and specificity. The sulfonamide moiety may also contribute to its activity by enhancing its solubility and stability.

Comparison with Similar Compounds

Structural Analogues in Antifungal Activity

The compound shares structural similarities with other 1,3,4-oxadiazole derivatives investigated for antifungal activity:

Compound Name R1 (Sulfamoyl Substituents) R2 (Oxadiazole Substituents) Biological Target Key Findings
Target Compound Butyl, ethyl 4-Fluorophenyl Thioredoxin reductase (putative) Not explicitly reported
LMM5 Benzyl, methyl 4-Methoxyphenylmethyl Thioredoxin reductase Effective against C. albicans; IC50 values not disclosed
LMM11 Cyclohexyl, ethyl Furan-2-yl Thioredoxin reductase Antifungal activity with MIC ~50 μg/mL
Compound 5d N/A 5-Bromobenzofuran-2-yl Tyrosinase IC50 = 0.32 μM (tyrosinase inhibition)

Key Observations :

  • Substituent Effects : The 4-fluorophenyl group in the target compound may enhance target affinity compared to LMM11’s furan-2-yl group due to stronger hydrophobic interactions. Conversely, LMM5’s 4-methoxyphenylmethyl substituent likely improves solubility but reduces electron-withdrawing effects .
  • Sulfamoyl Group : The butyl(ethyl)sulfamoyl moiety in the target compound balances lipophilicity (critical for membrane penetration) and steric bulk, contrasting with LMM5’s benzyl(methyl)sulfamoyl group, which may hinder binding due to increased steric hindrance .
Enzyme Inhibition and Physicochemical Properties
Compound Name Target Enzyme XLogP3 Topological Polar Surface Area (Ų) Hydrogen Bond Donors/Acceptors
Target Compound Thioredoxin reductase 3.7 114 1 / 8
Derivative 6a Human Carbonic Anhydrase II 2.9 118 1 / 9
Compound D29 AlaDH N/A N/A N/A

Key Observations :

  • XLogP3 : The target compound’s XLogP3 = 3.7 suggests moderate lipophilicity, comparable to derivative 6a (XLogP3 = 2.9), which inhibits human carbonic anhydrase II . This balance may optimize blood-brain barrier penetration for CNS targets.
  • Hydrogen Bonding: The target compound’s 8 hydrogen bond acceptors (vs.

Biological Activity

4-[butyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a benzamide core with a 1,3,4-oxadiazole ring and a fluorophenyl group, which contribute to its biological activity. This compound has been the subject of various studies focusing on its synthesis, biological properties, and potential applications.

Chemical Structure and Properties

The chemical formula of this compound is C21H23FN4O4S. The compound's structure includes:

  • Benzamide Core : Provides a stable framework for biological interactions.
  • 1,3,4-Oxadiazole Ring : Known for its bioactivity and ability to interact with various molecular targets.
  • Fluorophenyl Group : Enhances lipophilicity and binding affinity to biological targets.
  • Butyl(ethyl)sulfamoyl Moiety : Potentially increases solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety may inhibit certain enzymatic activities by mimicking natural substrates. Additionally, the oxadiazole ring can engage with nucleic acids and proteins, altering their functions. The presence of the fluorophenyl group is believed to enhance binding affinity and specificity towards target sites .

Case Studies and Research Findings

Recent studies have explored the biological effects of related compounds containing the oxadiazole moiety. For instance:

  • Insecticidal Activity : A series of benzamides with oxadiazole structures demonstrated significant insecticidal properties against various pests. Compounds were tested for their efficacy compared to standard insecticides like pyraclostrobin, showing promising results with some compounds outperforming it .
  • Toxicity Assessment : The acute toxicity of related compounds was evaluated using zebrafish embryos. One study reported a low toxicity classification for certain derivatives at concentrations above 20 mg/L, indicating potential safety for ecological applications .

Comparative Biological Activity Table

CompoundActivity TypeEfficacy (EC50)Toxicity (mg/L)
10fFungicidal14.44 μg/mL20.58
PyraclostrobinInsecticidal81.4% at 100 mg/LNot specified
Other derivativesVariousModerate to highVaries

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.
  • Introduction of the Sulfamoyl Group : This is done via sulfonation reactions where a suitable sulfonyl chloride reacts with an amine to form the sulfonamide.
  • Final Coupling Reaction : The benzamide core is coupled with the oxadiazole ring and sulfamoyl group using coupling reagents such as EDCI or DCC in the presence of a base .

Q & A

Q. What are the optimal synthetic routes for preparing 4-[butyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide?

The synthesis involves three key steps:

Oxadiazole ring formation : Cyclize hydrazides with 4-fluorophenyl-substituted carboxylic acid derivatives using dehydrating agents (e.g., POCl₃) under reflux .

Benzamide coupling : React the oxadiazole intermediate with benzoyl chloride derivatives in the presence of a base (e.g., triethylamine) at 0–25°C .

Sulfamoyl group introduction : Use coupling reagents like EDCI to attach the butyl(ethyl)sulfamoyl moiety to the benzamide core .
Critical parameters : Temperature control (±2°C), anhydrous solvents (DMF or dichloromethane), and inert atmosphere (N₂/Ar) to prevent side reactions.

Q. How can researchers validate the structural integrity and purity of this compound?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • NMR : Confirm functional groups via ¹H/¹³C NMR (e.g., oxadiazole C=N at ~160 ppm, sulfamoyl S=O at ~120 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 492.5) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Antimicrobial screening : Follow CLSI guidelines using MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Test against targets like COX-2 or HDACs using fluorometric assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) to minimize solvent interference .
  • Target specificity profiling : Use kinome-wide screening or proteomics to identify off-target interactions .
  • Structural analogs : Compare activity with derivatives lacking the 4-fluorophenyl or sulfamoyl group to isolate pharmacophores .

Q. What computational strategies predict the compound’s target interactions?

  • Molecular docking : Simulate binding to proteins (e.g., EGFR or tubulin) using AutoDock Vina with AMBER force fields .
  • MD simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) .
  • ADMET prediction : Use SwissADME to estimate solubility (LogP ~3.5), metabolic stability (CYP450 interactions), and BBB permeability .

Q. How should structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent variation : Synthesize analogs with modified sulfamoyl (e.g., methyl instead of butyl) or oxadiazole (e.g., thiadiazole replacement) groups .
  • Bioisosteric replacements : Replace the 4-fluorophenyl with 4-chlorophenyl or heteroaromatic rings .
  • Assay panels : Test analogs against diverse biological targets (e.g., kinases, ion channels) to map selectivity .

Q. What strategies mitigate synthetic challenges, such as low yield in sulfamoyl coupling?

  • Coupling reagent optimization : Compare EDCI, DCC, or HATU efficiency under identical conditions .
  • Solvent screening : Test polar aprotic solvents (DMAC vs. DMF) to enhance reaction kinetics .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while maintaining >80% yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.